Mammeisin is a naturally occurring compound primarily derived from the fruit of the Mammea americana tree, commonly known as the Mammea tree. It is classified as a prenylated neoflavonoid, which indicates that it possesses a unique structural feature involving a prenyl group attached to the neoflavonoid backbone. The chemical structure of mammeisin is characterized by its molecular formula and a molecular weight of approximately 406.48 g/mol . This compound has garnered interest due to its potential therapeutic properties and its role as a secondary metabolite in plants.
These reactions are significant in understanding how mammeisin can be modified for enhanced biological activity or stability in formulations.
Mammeisin exhibits several biological activities, making it a compound of interest in pharmacological research:
The synthesis of mammeisin can be achieved through various methods:
Mammeisin has several applications across different fields:
Studies on the interactions of mammeisin with other compounds are crucial for understanding its pharmacokinetics and pharmacodynamics. Key areas include:
Mammeisin shares structural and functional similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Mammeigin | Prenylated neoflavonoid | Antimicrobial, Anti-inflammatory | Derived from the same plant species |
| Coumarin | Coumarin | Anticoagulant, Antimicrobial | Simple structure without prenyl group |
| Flavonoids | Flavonoid | Antioxidant, Anti-inflammatory | Diverse structures with varying effects |
| Luteolin | Flavonoid | Antioxidant, Anti-inflammatory | Known for strong anti-cancer properties |
Mammeisin's uniqueness lies in its specific prenylation pattern and the combination of hydroxyl groups that enhance its biological activity compared to simpler flavonoids and coumarins. This structural complexity contributes to its diverse range of potential therapeutic applications.
Mammeisin exhibits markedly hydrophobic characteristics as evidenced by its physicochemical parameters. The compound demonstrates extremely low aqueous solubility of approximately 0.02976 mg/L at 25°C [1], classifying it as a poorly water-soluble substance according to pharmaceutical standards. This minimal aqueous solubility is consistent with its structural features as a prenylated neoflavonoid containing multiple hydrophobic substituents.
The octanol-water partition coefficient (LogP) of mammeisin has been calculated as 5.80 [2], indicating a strong preference for lipophilic environments over aqueous phases. This high LogP value places mammeisin well above the threshold for high lipophilicity (LogP > 4) and suggests significant challenges for aqueous formulations. The partition coefficient data demonstrates that mammeisin will preferentially distribute into organic phases, with a ratio of approximately 631,000:1 favoring the octanol phase over water.
| Parameter | Value | Classification | Implications |
|---|---|---|---|
| Aqueous Solubility | 0.02976 mg/L [1] | Very Low | Requires solubilization strategies |
| LogP (octanol/water) | 5.80 [2] | Highly Lipophilic | Strong organic phase preference |
| Topological Polar Surface Area | 83.80 Ų [2] | Moderate | Potential membrane permeability |
| Molecular Weight | 406.5 g/mol [3] | Medium-sized | Within typical pharmaceutical range |
The solubility profile of mammeisin reveals compatibility with organic solvents such as dimethyl sulfoxide (DMSO), which has been successfully employed in various biological assays [4]. The compound's limited aqueous solubility necessitates the use of co-solvents or solubilizing agents for biological testing and potential pharmaceutical applications.
Mammeisin demonstrates characteristic thermal properties consistent with crystalline neoflavonoid compounds. The melting point ranges from 98-109°C [3] [5], indicating the formation of stable crystalline structures under standard conditions. This relatively broad melting range suggests the possibility of polymorphic forms or the presence of structural isomers, which is common among prenylated phenolic compounds.
| Thermal Property | Value/Range | Significance |
|---|---|---|
| Melting Point | 98-109°C [3] [5] | Crystalline stability |
| Physical State | Solid [3] [5] | Room temperature stability |
| Thermal Stability | Stable under normal conditions [4] | Suitable for routine handling |
The compound exhibits thermal stability under normal laboratory conditions, with no evidence of decomposition below its melting point. However, mammeisin shows susceptibility to structural rearrangement under specific chemical conditions, particularly in the presence of strong bases. Studies have demonstrated that treatment with methanolic potassium hydroxide followed by acidification can induce isomerization where substituents at carbon positions 6 and 8 exchange positions [6]. This base-catalyzed rearrangement represents a significant stability consideration for formulation and analytical procedures.
Temperature-dependent behavior analysis reveals that mammeisin maintains structural integrity during moderate heating processes. The melting point characteristics suggest suitable thermal stability for standard pharmaceutical manufacturing processes, though alkaline conditions should be avoided to prevent unwanted structural modifications.
The acid-base dissociation characteristics of mammeisin are governed by the presence of two phenolic hydroxyl groups at positions 5 and 7 of the chromene ring system [3] [2]. Based on structural analysis and comparison with related hydroxylated coumarins and neoflavonoids, the pKa values for mammeisin are estimated to fall within the range of 8.0-9.5 [7] [8] [9].
| Compound Class | pKa Range | Functional Groups | Reference |
|---|---|---|---|
| Hydroxylated Coumarins | 7.6-8.3 [9] | Phenolic OH | Literature data |
| Esculetin | 7.6 [9] | Phenolic OH | Experimental |
| Scopoletin | 8.3 [9] | Phenolic OH | Experimental |
| Fraxetin | 7.9 [9] | Phenolic OH | Experimental |
| Mammeisin (estimated) | 8.0-9.5 | 5,7-dihydroxy | Structural prediction |
The first dissociation constant (pKa₁) is predicted to be approximately 8.0-8.5, corresponding to the more acidic hydroxyl group, likely at position 7. The second dissociation constant (pKa₂) is estimated at 8.5-9.5, representing the less acidic hydroxyl group at position 5. These values are consistent with the general pattern observed in flavonoid compounds where hydroxyl groups at positions 7 typically exhibit higher acidity than those at position 5 [8] [10].
The ionization behavior of mammeisin indicates that at physiological pH (7.4), the compound will exist predominantly in its neutral, non-ionized form. This has significant implications for its biological activity, membrane permeability, and analytical behavior. The relatively high pKa values suggest that mammeisin will require alkaline conditions (pH > 9) for significant ionization to occur.
Structural factors influencing the pKa values include the electron-withdrawing effects of the carbonyl group in the lactone ring and the resonance stabilization of the phenolate anions formed upon deprotonation. The presence of prenyl and acyl substituents may provide additional electronic effects that modulate the acidity of the hydroxyl groups [8] [11].